![molecular formula C24H22Cl2N6O4S2 B413935 4-chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B413935.png)
4-chloro-N-(5-{2-[2-(2-{5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}ethoxy)ethoxy]ethyl}-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) is a complex organic compound characterized by its unique structure, which includes thiadiazole rings and chlorobenzamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) typically involves multiple steps. One common method includes the reaction of ethane-1,2-diol with 2-chloroethanol to form ethane-1,2-diylbis(oxyethane). This intermediate is then reacted with 1,3,4-thiadiazole-5,2-diamine under specific conditions to form the thiadiazole ring structure. Finally, the compound is treated with 4-chlorobenzoyl chloride to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques like continuous flow synthesis might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) can undergo various chemical reactions, including:
Oxidation: The thiadiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorobenzamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, modulating their activity. The chlorobenzamide groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-chlorobenzamide)
- N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-methylbenzamide)
- N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(4-nitrobenzamide)
Uniqueness
N,N’-[ethane-1,2-diylbis(oxyethane-2,1-diyl-1,3,4-thiadiazole-5,2-diyl)]bis(4-chlorobenzamide) is unique due to the presence of thiadiazole rings, which confer distinct chemical and biological properties. These rings can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
Propiedades
Fórmula molecular |
C24H22Cl2N6O4S2 |
|---|---|
Peso molecular |
593.5g/mol |
Nombre IUPAC |
4-chloro-N-[5-[2-[2-[2-[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]ethoxy]ethoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H22Cl2N6O4S2/c25-17-5-1-15(2-6-17)21(33)27-23-31-29-19(37-23)9-11-35-13-14-36-12-10-20-30-32-24(38-20)28-22(34)16-3-7-18(26)8-4-16/h1-8H,9-14H2,(H,27,31,33)(H,28,32,34) |
Clave InChI |
JPPLPOSUZHKJJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=NN=C(S2)CCOCCOCCC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B413852.png)
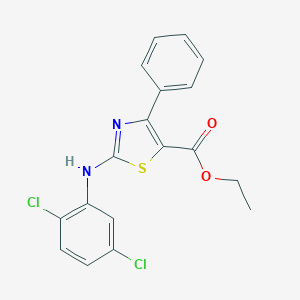
![N-{4-[5-(2-butenoylamino)-1,3-benzoxazol-2-yl]phenyl}-2-butenamide](/img/structure/B413855.png)
![4-AMINO-N-{2-[(4-AMINOPHENYL)FORMAMIDO]PROPYL}BENZAMIDE](/img/structure/B413856.png)
![6,6'-Oxybis(benzo[d]thiazol-2-amine)](/img/structure/B413862.png)
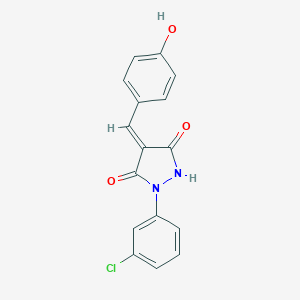
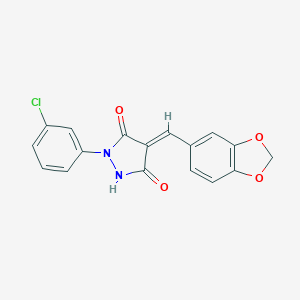
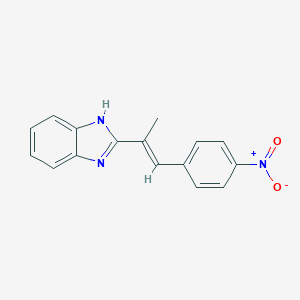
![N-(3-methylphenyl)-2-[(3-methylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413866.png)
![1-(3-Chlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B413867.png)
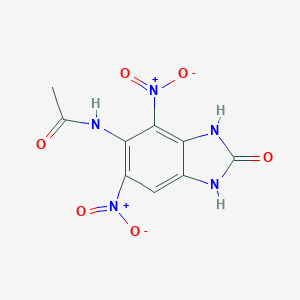
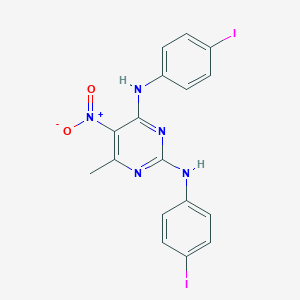
![N-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)amino]-2,2-diphenylacetamide](/img/structure/B413871.png)
![(5Z)-2-(2-chloroanilino)-5-[(2-methoxy-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B413874.png)
